molecular formula C10H13N B13949700 5-ethenyl-3-ethyl-2-methylpyridine CAS No. 337957-82-1

5-ethenyl-3-ethyl-2-methylpyridine

Cat. No.: B13949700
CAS No.: 337957-82-1
M. Wt: 147.22 g/mol
InChI Key: SFIFMPZUHOERJV-UHFFFAOYSA-N
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Description

5-Ethenyl-3-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethenyl-3-ethyl-2-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction typically involves heating the reactants in the presence of a catalyst at elevated temperatures and pressures. For example, the reaction can be carried out at 200-300°C and 12-13 MPa . The yield of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The use of paraldehyde allows for good reaction management, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-3-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with nitric acid yields nicotinic acid, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

5-Ethenyl-3-ethyl-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethenyl-3-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-3-ethyl-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

337957-82-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

5-ethenyl-3-ethyl-2-methylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h4,6-7H,1,5H2,2-3H3

InChI Key

SFIFMPZUHOERJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C=C)C

Origin of Product

United States

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